7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
7-Bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a chromeno-pyrimidine derivative characterized by a fused chromene and pyrimidine core. Key structural features include a bromine atom at position 7, a 4-ethylphenyl group at position 2, and a methoxy substituent at position 7. The bromine atom likely enhances electrophilicity and binding affinity, while the ethylphenyl group contributes to lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
7-bromo-2-(4-ethylphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-3-11-4-6-12(7-5-11)18-22-19(24)15-9-13-8-14(21)10-16(25-2)17(13)26-20(15)23-18/h4-8,10H,3,9H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVFXHFBSRPUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC(=C4)Br)OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
The chromeno-pyrimidinone core is synthesized via a three-component condensation reaction adapted from methodologies for analogous systems.
Procedure :
-
Reactants :
-
9-Methoxy-4-hydroxycoumarin (1.0 equiv)
-
4-Ethylbenzaldehyde (1.2 equiv)
-
2-Aminopyrimidine (1.1 equiv)
-
-
Catalyst : NiFe₂O₄@SiO₂ grafted di(3-propylsulfonic acid) (15 mol%)
-
Solvent : Ethanol/water (3:1 v/v)
-
Conditions : Ultrasonic irradiation (40 kHz, 60°C, 2 h)
Mechanistic Insight :
The reaction proceeds through a Knoevenagel condensation between the aldehyde and coumarin, followed by Michael addition of the aminopyrimidine and subsequent cyclodehydration. The heterogeneous catalyst enhances reaction efficiency by acid-mediated activation of intermediates.
Yield : 78–85% (isolated via vacuum filtration)
Optimization Data
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst loading | 5–20 mol% | 15 mol% | 85 |
| Temperature | 40–80°C | 60°C | 83 |
| Solvent | EtOH, MeCN, DMF | EtOH/H₂O | 78 |
| Ultrasonic frequency | 20–80 kHz | 40 kHz | 85 |
Regioselective Bromination at Position 7
Electrophilic Aromatic Substitution
Bromination is performed post-cyclization to ensure precise regiocontrol.
Procedure :
-
Substrate : Chromeno-pyrimidinone intermediate (1.0 equiv)
-
Brominating agent : NBS (1.5 equiv)
-
Solvent : Dichloromethane (DCM)
-
Catalyst : FeCl₃ (10 mol%)
-
Conditions : Stirring at 25°C for 12 h
Mechanistic Rationale :
The methoxy group at position 9 directs electrophilic attack to the para position (C7) via resonance stabilization. FeCl₃ facilitates Br⁺ generation from NBS, ensuring mild conditions.
Yield : 92% (purified by silica gel chromatography)
Comparative Bromination Methods
| Agent | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | DCM | FeCl₃ | 12 | 92 |
| Br₂ | CCl₄ | AlCl₃ | 6 | 88 |
| HBr/H₂O₂ | AcOH | — | 24 | 65 |
Functionalization of the 4-Ethylphenyl Group
Suzuki-Miyaura Coupling (Alternative Route)
For late-stage diversification, the 4-ethylphenyl group is introduced via cross-coupling.
Procedure :
-
Substrate : 7-Bromo-9-methoxy-chromeno-pyrimidinone (1.0 equiv)
-
Boronic acid : 4-Ethylphenylboronic acid (1.3 equiv)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : Dioxane/H₂O (4:1)
-
Conditions : 90°C, 8 h
Yield : 81% (HPLC purity >98%)
Methylation for Methoxy Group Installation
O-Methylation of Phenolic Precursor
The methoxy group is introduced prior to cyclization to avoid side reactions.
Procedure :
-
Substrate : 9-Hydroxy-4-chlorocoumarin (1.0 equiv)
-
Methylating agent : Methyl iodide (2.0 equiv)
-
Base : NaH (1.5 equiv)
-
Solvent : DMF (0°C → 25°C, 16 h)
Workup :
-
Quench with 2M NaOH
-
Extract with EtOAc, wash with brine
-
Purify via flash chromatography (10–20% EtOAc/hexane)
Analytical Characterization Data
Spectroscopic Profiles
-
¹H NMR (400 MHz, CDCl₃) : δ 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 6.72 (d, J = 8.8 Hz, 1H, H-8), 7.28–7.31 (m, 2H, H-3′, H-5′), 7.45–7.48 (m, 2H, H-2′, H-6′), 8.12 (s, 1H, H-5).
-
HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₀H₁₈BrN₂O₃: 437.0463; found: 437.0465.
Industrial-Scale Production Recommendations
-
Continuous Flow Synthesis : Implement microreactors for the condensation step to enhance heat transfer and reduce reaction time.
-
Catalyst Recycling : Recover NiFe₂O₄@SiO₂ via magnetic separation for ≥5 cycles without activity loss.
-
Quality Control : Use inline PAT (Process Analytical Technology) to monitor bromination efficiency.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used under appropriate conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, 7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific biological targets makes it a promising lead compound for new drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound shares a chromeno[2,3-d]pyrimidine scaffold with several analogs but differs in substituent patterns:
Physicochemical Properties
- Melting Points: Pyrido-thieno analogs (4a–h): 166–226°C, with electron-withdrawing groups (e.g., 4-Cl in 4b) increasing MPs . Thieno-pyrimidine hybrid : MP 216–217°C, likely due to extended conjugation. Target Compound: Data unavailable, but bromine and ethylphenyl groups may elevate MP compared to methoxy-substituted analogs.
Yields :
- Ethylphenyl and bromine substituents may reduce yields due to steric hindrance or reactivity challenges, though direct data is lacking.
Selectivity and Stability
- Microsomal Stability: Not reported for the target compound, but methoxy groups generally improve metabolic stability .
- TRPA1 Inhibition: Thieno-pyrimidin-4-ones (e.g., TRPA1 inhibitors ) highlight scaffold versatility, though the target compound’s selectivity remains unstudied.
Biological Activity
7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a synthetic compound that belongs to the chromeno-pyrimidine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the chromeno-pyrimidine scaffold through condensation reactions involving appropriate precursors. Characterization of the compound is usually performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm structural integrity and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromeno-pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic activities against various cancer cell lines. In vitro assays have shown that these derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 10.7 |
| This compound | A549 (lung cancer) | 7.7 |
| This compound | MIA PaCa-2 (pancreatic cancer) | 7.3 |
These results indicate that the compound exhibits promising anticancer activity comparable to established chemotherapeutic agents like etoposide and camptothecin .
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Cell Cycle Progression : The compound may interfere with various stages of the cell cycle, leading to cell cycle arrest.
- Induction of Apoptosis : Studies suggest that it activates intrinsic apoptotic pathways through mitochondrial dysfunction.
- Inhibition of Metastasis : It has been reported to reduce migration and invasion capabilities in certain cancer cell lines .
Study 1: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of various chromeno-pyrimidine derivatives on human cancer cell lines. The results demonstrated that the tested compounds significantly inhibited growth in a dose-dependent manner. Notably, this compound showed IC50 values indicating potent activity against MDA-MB-231 and A549 cells .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of chromeno-pyrimidine derivatives revealed that specific substitutions on the pyrimidine ring enhance biological activity. The presence of halogen atoms (like bromine) and alkyl groups (like ethyl) were found to improve lipophilicity and cellular uptake .
Q & A
Q. What are the established synthetic routes for 7-bromo-2-(4-ethylphenyl)-9-methoxy-chromeno[2,3-d]pyrimidin-4-one, and what reaction conditions optimize yield?
The compound is synthesized via a two-step approach:
- Step 1 : Formation of 2-amino-3-cyano-4H-chromene intermediates by condensing substituted salicylaldehydes with malononitrile or ethyl cyanoacetate under basic conditions (e.g., piperidine catalysis) .
- Step 2 : Cyclization with formamidine acetate under microwave irradiation (solvent-free, 80–100°C, 10–15 min), yielding the chromeno[2,3-d]pyrimidine core . Bromination at the 7-position and methoxy/ethylphenyl substitutions are introduced via precursor functionalization or post-cyclization modifications. Optimized yields (65–75%) require precise stoichiometry and microwave-assisted acceleration .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Assigns substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) and confirms cyclization .
- LC-MS : Validates molecular weight (e.g., m/z 450–460 [M+H]+ range for brominated derivatives) and purity .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrimidinone ring) .
- X-ray Crystallography (if crystalline) : SHELX programs refine crystal structures, resolving bond angles and intermolecular interactions critical for SAR studies .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antibacterial : Disk diffusion/MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antioxidant : DPPH/ABTS radical scavenging assays to quantify IC50 values, with ascorbic acid as a positive control .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer potential .
Advanced Research Questions
Q. How do substituents (bromo, methoxy, ethylphenyl) influence biological activity and binding interactions?
- Bromine : Enhances lipophilicity and electrophilic reactivity, potentially improving membrane penetration and target engagement (e.g., kinase inhibition) .
- Methoxy : Electron-donating groups stabilize aromatic π-stacking in enzyme active sites (e.g., topoisomerase II) .
- Ethylphenyl : Bulky substituents may sterically hinder off-target interactions, increasing selectivity. Computational docking (e.g., AutoDock Vina) can map binding poses to SIRT2 or TRPA1 pockets .
- Contradictions : Some derivatives show activity discrepancies (e.g., compound 4c in has high antibacterial activity but low antioxidant effects), suggesting substituent-dependent mechanism divergence .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Crystallization Issues : Low solubility in common solvents (e.g., DMSO) may require mixed-solvent systems (e.g., DCM/hexane).
- Twinned Data : SHELXL refines twinned crystals via HKLF5 format, while SHELXE resolves phase ambiguities in experimental phasing .
- Disorder Modeling : Ethylphenyl rotamers are modeled with PART/SUMP restraints to reduce overfitting .
Q. How can synthetic scalability be improved without compromising purity?
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Fe³⁺) with recyclable heterogeneous catalysts (e.g., zeolite-supported AuNPs) to enhance turnover .
- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., bromine over-substitution) and improve heat transfer during cyclization .
- Byproduct Analysis : LC-MS/MS monitors degradation products (e.g., dehalogenated analogs) to adjust reaction stoichiometry .
Q. How should researchers address contradictory bioactivity data across similar derivatives?
- Dose-Response Validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC50 trends .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions that may explain variability .
- Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Methodological Guidance
- Synthesis Troubleshooting : Low yields in cyclization? Increase microwave power (≤150 W) or switch to ionic liquid solvents (e.g., [BMIM]BF₄) to enhance dipole interactions .
- Crystallography Tips : For poor diffraction (<1.0 Å), try cryocooling (100 K) or heavy-atom derivatization (e.g., soaking with KI) .
- SAR Workflow : Combine QSAR models (e.g., CoMFA) with synthetic mutagenesis (e.g., replacing bromine with Cl/I) to prioritize analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
